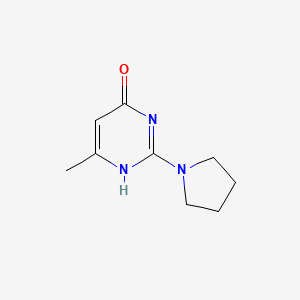

6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one

Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

Properties

IUPAC Name |

6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-6-8(13)11-9(10-7)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCBHPFIBPYUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=C(N1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N=C(N1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the following steps:

Liquefaction: Starch is gelatinized and partially hydrolyzed by alpha-amylase to reduce its viscosity.

Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which converts the linear starch chains into cyclic cyclodextrins.

Separation and Purification: The resulting mixture contains alpha, beta, and gamma cyclodextrins, which are separated and purified using techniques such as crystallization, chromatography, or membrane filtration.

Industrial Production Methods

In industrial settings, the production of cyclodextrins involves large-scale enzymatic processes. The key steps include:

Starch Source: Corn, potato, or other starch-rich sources are used as the starting material.

Enzymatic Conversion: The starch is liquefied and treated with cyclodextrin glycosyltransferase in bioreactors.

Recovery: Cyclodextrins are recovered from the reaction mixture through crystallization or other separation techniques.

Purification: Further purification steps, such as recrystallization or chromatography, are employed to obtain high-purity cyclodextrins.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin ring.

Substitution: Substitution reactions can introduce different functional groups onto the cyclodextrin molecule, enhancing its properties.

Common Reagents and Conditions

Oxidation: Reagents such as sodium periodate or potassium permanganate are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various reagents, including alkyl halides, acyl chlorides, and sulfonyl chlorides, are used to introduce functional groups.

Major Products Formed

The major products formed from these reactions include:

Oxidized Cyclodextrins: Cyclodextrins with carboxyl or aldehyde groups.

Reduced Cyclodextrins: Cyclodextrins with modified hydroxyl groups.

Substituted Cyclodextrins: Cyclodextrins with various functional groups, enhancing their solubility and stability.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications, including:

Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.

Medicine: Used in formulations to reduce drug toxicity and enhance therapeutic efficacy.

Industry: Applied in food, cosmetics, and agriculture to improve the stability and solubility of active ingredients.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved include:

Hydrophobic Interactions: The guest molecule is stabilized within the hydrophobic cavity of the cyclodextrin.

Hydrogen Bonding: Hydrogen bonds between the cyclodextrin and the guest molecule further stabilize the complex.

Comparison with Similar Compounds

Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:

Amylose: A linear polysaccharide that does not form inclusion complexes.

Amylopectin: A branched polysaccharide with limited ability to form inclusion complexes.

Cellulose: A linear polysaccharide that does not form inclusion complexes.

Cyclodextrins are unique in their ability to enhance the solubility and stability of guest molecules through the formation of inclusion complexes, making them valuable in various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.